5-(Chlorosulfonyl)pyridine-2-carboxylic acid 5-(Chlorosulfonyl)pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16528192
InChI: InChI=1S/C6H4ClNO4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
SMILES:
Molecular Formula: C6H4ClNO4S
Molecular Weight: 221.62 g/mol

5-(Chlorosulfonyl)pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC16528192

Molecular Formula: C6H4ClNO4S

Molecular Weight: 221.62 g/mol

* For research use only. Not for human or veterinary use.

5-(Chlorosulfonyl)pyridine-2-carboxylic acid -

Specification

Molecular Formula C6H4ClNO4S
Molecular Weight 221.62 g/mol
IUPAC Name 5-chlorosulfonylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H4ClNO4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
Standard InChI Key ISTDOHKDONBSAG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1S(=O)(=O)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features a pyridine core substituted with a carboxylic acid (-COOH) at position 2 and a chlorosulfonyl (-SO₂Cl) group at position 5 (Figure 1). The chlorosulfonyl group confers electrophilic reactivity, enabling participation in nucleophilic substitution reactions, while the carboxylic acid allows for salt formation or further derivatization .

Molecular Formula: C₆H₄ClNO₄S
Molecular Weight: 221.62 g/mol
CAS Registry Number: 1063733-25-4 (methyl ester precursor)

Synthetic Pathways

Synthesis of Methyl Ester Intermediate

The methyl ester derivative, 5-(chlorosulfonyl)pyridine-2-carboxylic acid methyl ester (CAS: 1063733-25-4), serves as a key precursor. Its synthesis involves:

  • Sulfonation: Pyridine-2-carboxylic acid is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the sulfonyl chloride group.

  • Esterification: The carboxylic acid is converted to its methyl ester using methanol in the presence of an acid catalyst (e.g., H₂SO₄) .

Hydrolysis to Carboxylic Acid

The methyl ester undergoes alkaline hydrolysis (e.g., NaOH/H₂O) to yield the free carboxylic acid. This step is critical for applications requiring water solubility or ionic character .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Typically a white to off-white crystalline solid.

  • Solubility:

    • Soluble in polar aprotic solvents (e.g., DMSO, DMF).

    • Limited solubility in water but forms soluble sodium or potassium salts.

Spectroscopic Characterization

  • IR Spectroscopy:

    • Strong absorption at ~1730 cm⁻¹ (C=O stretch of carboxylic acid).

    • Peaks at ~1370 cm⁻¹ and ~1170 cm⁻¹ (asymmetric and symmetric S=O stretches) .

  • ¹H NMR (DMSO-d₆):

    • Pyridine protons appear as a multiplet (δ 8.5–9.0 ppm).

    • Carboxylic acid proton at δ ~13 ppm (broad) .

Reactivity and Applications

Nucleophilic Substitution

The chlorosulfonyl group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates, respectively. For example:
R-NH2+5-(ClSO2)Py-2-COOHR-NHSO2-Py-2-COOH+HCl\text{R-NH}_2 + \text{5-(ClSO}_2\text{)Py-2-COOH} \rightarrow \text{R-NHSO}_2\text{-Py-2-COOH} + \text{HCl}
This reactivity is exploited in drug design, where sulfonamide groups enhance target binding .

Pharmaceutical Intermediates

The compound serves as a building block for anti-inflammatory and antiviral agents. Its pyrrolidine derivatives, as described in patent CA3180417A1, demonstrate improved solubility and stability when converted to sodium salts .

Material Science

The sulfonyl chloride moiety facilitates covalent bonding to polymers or surfaces, enabling applications in functionalized materials and sensors .

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